molecular formula C34H35FO5 B1352592 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride CAS No. 89025-46-7

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

Cat. No.: B1352592
CAS No.: 89025-46-7
M. Wt: 542.6 g/mol
InChI Key: QNXIKNZDQVSBCO-RUOAZZEASA-N
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Description

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride (CAS: 89025-46-7) is a protected glycosyl fluoride derivative widely used in carbohydrate chemistry as a glycosyl donor. Its structure features a glucopyranose core with benzyl groups protecting all hydroxyl positions except the anomeric carbon, which is substituted with a fluoride leaving group. This configuration enhances stability while enabling selective activation under specific conditions, such as via Lewis acids or fluorophilic promoters . The compound is critical for stereoselective glycosylation reactions in the synthesis of oligosaccharides, glycoconjugates, and bioactive molecules. Commercial availability (e.g., TCI America, 500 mg units) and its role in fluorous-assisted chemoenzymatic syntheses further underscore its utility .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXIKNZDQVSBCO-RUOAZZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454866
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89025-46-7
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, 4, and 6 of D-glucopyranose are protected using benzyl groups.

    Formation of the Fluoride Derivative: The anomeric hydroxyl group is then replaced by a fluoride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Carbohydrates

  • 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride serves as a crucial intermediate in the synthesis of complex carbohydrates. It enables the creation of tailored glycosides that can be further modified for specific applications in research and industry .

Glycosylation Reactions

  • The compound is frequently employed in glycosylation reactions to generate various glycosides. Its stability and reactivity make it ideal for forming glycosidic bonds with different acceptors under controlled conditions .

Pharmaceutical Development

Glycosylated Drugs

  • In pharmaceutical research, this compound is pivotal in developing glycosylated drugs that enhance bioavailability and specificity. These drugs can target particular cell types more effectively than their non-glycosylated counterparts .

Therapeutic Applications

  • The modification of drug molecules with carbohydrate structures can improve their pharmacokinetic properties and therapeutic effectiveness. This application is particularly relevant in designing drugs aimed at treating diseases where targeted delivery is crucial .

Biotechnology

Modification of Biomolecules

  • The compound plays a significant role in the biotechnology sector by facilitating the modification of biomolecules such as proteins and nucleic acids. This modification aids in the design of glycoproteins and bioconjugates that have enhanced stability and functionality for therapeutic use .

Drug Delivery Systems

  • It is also utilized in developing novel drug delivery systems that improve the stability and bioavailability of therapeutic agents. By modifying drug structures with carbohydrate moieties, researchers can create more effective delivery mechanisms .

Analytical Chemistry

Reagent for Carbohydrate Analysis

  • In analytical chemistry, this compound is used as a reagent for analyzing carbohydrate structures. It facilitates the identification and characterization of glycosylation patterns in various biological samples .

Standards Preparation

  • The compound is valuable in preparing standards for chromatography and mass spectrometry analyses. This application ensures accurate analysis of complex mixtures found in biological samples .

Food Industry

Synthesis of Sweeteners and Flavor Enhancers

  • In the food industry, this compound can be utilized to synthesize sweeteners and flavor enhancers. Its ability to create complex carbohydrate structures allows for the development of more appealing taste profiles in food products .

Functional Food Ingredients

  • Additionally, it contributes to developing functional food ingredients that enhance nutritional profiles through glycosylation processes .

Table 1: Summary of Applications

Application AreaDescriptionKey Benefits
Synthetic ChemistryBuilding block for complex carbohydratesEnables tailored glycosides
Pharmaceutical DevelopmentDevelopment of glycosylated drugsEnhances bioavailability and specificity
BiotechnologyModification of biomoleculesImproves stability and functionality
Analytical ChemistryReagent for carbohydrate analysisFacilitates identification of glycosylation patterns
Food IndustrySynthesis of sweeteners and flavor enhancersCreates appealing taste profiles

Research Insights

Recent studies have highlighted the effectiveness of this compound in various synthetic pathways leading to successful outcomes in drug development and analytical applications. For instance:

  • A study demonstrated its utility in synthesizing glycosides with high yields under optimized conditions using specific reagents like triflic anhydride as a promoter .
  • Another research highlighted its role in enhancing the therapeutic properties of drugs by modifying their structures with carbohydrate components .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluoride group at the anomeric position is a good leaving group, facilitating the formation of glycosidic bonds with various nucleophiles. This compound targets specific enzymes and pathways involved in glycosylation, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halide Derivatives: 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Bromide

The bromide analog (CAS: 4196-35-4) shares structural similarity but differs in the anomeric leaving group (Br vs. F). Bromides are classic glycosyl donors activated under milder conditions (e.g., AgOTf or Bi(OTf)₃) but are less stable than fluorides, often requiring low-temperature handling . Fluorides, in contrast, exhibit superior shelf life and compatibility with diverse promoters, including BF₃·Et₂O or TMSOTf .

Trichloroacetimidate Donor: 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Trichloroacetimidate

This derivative (CAS: 74808-09-6) is activated under acidic conditions (e.g., TfOH or TMSOTf) and is renowned for high reactivity in glycosylation, often achieving excellent yields (>80%) . Unlike fluorides, trichloroacetimidates require anhydrous conditions but enable rapid coupling, making them preferable for complex oligosaccharide assembly .

Phosphorodiamidate Derivative: 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate

This phosphorodiamidate (CAS: 143520-19-8) is typically used in benzene solutions (~20%) and activated by iodine or electrochemical methods. It offers unique mechanistic pathways for glycosylation but requires specialized handling due to its moisture sensitivity . Its applications are niche compared to fluorides or trichloroacetimidates.

Beta-Anomer: 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride

The beta-anomer (CAS: 78153-79-4) differs stereochemically at the anomeric position, influencing reactivity and product stereochemistry. For instance, beta-fluorides may favor 1,2-trans glycosidic linkages under specific conditions, whereas alpha-fluorides can promote 1,2-cis configurations . Physical properties (e.g., molar mass: 542.64 g/mol, boiling point: 639.4°C) remain similar to the alpha-form .

Acetylated Derivatives: 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride

Acetyl-protected analogs (e.g., CAS: 3934-29-0) are less sterically hindered but offer reduced stability compared to benzylated derivatives. They are more soluble in polar solvents (e.g., CH₂Cl₂) but require deprotection steps post-glycosylation, limiting their utility in multi-step syntheses .

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride 89025-46-7 C₃₄H₃₅FO₅ 542.64 Stereoselective glycosylation; stable donor
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl bromide 4196-35-4 C₃₄H₃₅BrO₅ 647.55 AgOTf-activated coupling; thermal sensitivity
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate 74808-09-6 C₃₆H₃₆Cl₃NO₆ 685.03 High-yield glycosylation under TfOH
Beta-anomer (fluoride) 78153-79-4 C₃₄H₃₅FO₅ 542.64 1,2-trans linkage formation
Phosphorodiamidate derivative 143520-19-8 C₃₈H₄₇N₂O₇P 674.76 Electrochemical activation

Biological Activity

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride (CAS Number: 89025-46-7) is a synthetic carbohydrate derivative that has garnered attention for its potential biological applications. This compound is characterized by its unique structure, which includes four benzyl groups attached to a glucopyranosyl unit and a fluoride substituent. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves glycosylation reactions using various catalysts. One notable method employs Bi(OTf)3 as a catalyst for dehydrative glycosidation, yielding the desired product with good selectivity and efficiency . The process can be optimized to enhance yields and minimize by-products, which is crucial for practical applications in research and industry.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been used as a donor in the synthesis of glycoconjugate vaccines, demonstrating potential in immunology .
  • Cellular Mechanisms : Research indicates that the compound may influence several cellular pathways, including apoptosis and autophagy. It interacts with various signaling pathways such as MAPK/ERK and NF-κB, which are critical in regulating cell survival and inflammation .
  • Drug Conjugation : The compound has been explored as a component in antibody-drug conjugates (ADCs), enhancing the delivery and efficacy of therapeutic agents against cancer cells .

Case Studies

  • Glycoconjugate Vaccine Development : In a study focusing on Shigellosis, this compound was utilized to create synthetic glycoconjugate vaccines. These vaccines showed promising immunogenicity profiles when tested in animal models .
  • Antimicrobial Efficacy : A series of experiments demonstrated the effectiveness of this compound against various bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics .

Data Table: Properties and Applications

PropertyValue
Molecular FormulaC34H35FO5
Molecular Weight542.65 g/mol
Purity (HPLC)>96%
Melting Point146-153 °C
Specific Rotation+47 to +51° (C=2, Dioxane)
ApplicationsAntimicrobial agents, ADCs

Q & A

Basic Research Questions

What are the optimal conditions for glycosylation reactions using 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride as a glycosyl donor?

This compound is typically activated under Lewis acid catalysis (e.g., BF₃·OEt₂ or TMSOTf) in anhydrous solvents like dichloromethane or acetonitrile. Key parameters include:

  • Temperature : Reactions are often conducted at 0–25°C to balance reactivity and stereochemical control.
  • Catalyst : Boron trifluoride etherate (BF₃·OEt₂) is widely used for its ability to stabilize oxocarbenium intermediates .
  • Solvent : Polar aprotic solvents (e.g., CH₂Cl₂) minimize side reactions like hydrolysis.
    Monitoring by TLC (e.g., 1:1 EtOAc/hexane) is critical to track reaction progress .

How can the benzyl protecting groups in this compound influence synthetic outcomes?

The tetra-O-benzyl configuration provides steric protection for hydroxyl groups, preventing unwanted side reactions (e.g., aglycone transfer) while maintaining solubility in organic solvents. Benzyl groups are stable under acidic and mildly basic conditions, enabling selective deprotection post-glycosylation. However, their bulkiness may hinder reactivity with sterically hindered acceptors .

What characterization methods are essential for verifying the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the α-anomeric configuration (e.g., J₁,F coupling ~50 Hz for glycosyl fluorides) and benzyl group integration .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₃₄H₃₅FO₅, MW 574.64).
  • TLC/HPLC : Used to assess purity and monitor synthetic intermediates .

Advanced Research Questions

How does the stability of this glycosyl fluoride under different catalytic systems impact glycosylation efficiency?

The compound’s stability varies with catalysts:

  • Protic Acids (e.g., TfOH) : Risk of fluoride displacement via SN1 mechanisms, leading to undesired byproducts.
  • Lewis Acids (e.g., BF₃·OEt₂) : Promote concerted SN2-like pathways, preserving stereochemistry .
  • Thermal Activation : Prolonged heating (>40°C) can degrade the glycosyl donor, reducing yields.
    Comparative studies using ¹⁹F NMR have shown that BF₃·OEt₂ minimizes decomposition, making it preferable for stereoselective synthesis .

What strategies address low yields in glycosylation reactions involving sterically hindered acceptors?

  • Preactivation : Preforming the oxocarbenium ion with TMSOTf before adding the acceptor improves reactivity .
  • Solvent Engineering : Less polar solvents (e.g., toluene) enhance electrophilicity of the donor.
  • Microwave Assistance : Controlled heating (60–80°C) accelerates reactions without significant decomposition .

How can stereochemical outcomes (α/β selectivity) be controlled during glycosylation?

  • Anomeric Effect : The α-configuration is stabilized by electron-withdrawing fluorine, favoring α-linked products.
  • Solvent Polarity : Polar solvents stabilize transition states for β-selectivity, but this is less pronounced with benzyl-protected donors.
  • Catalyst Tuning : Bulky Lewis acids (e.g., Sn(OTf)₂) can enforce β-selectivity by steric guidance .

What mechanistic insights explain contradictory data on glycosyl fluoride reactivity in enzymatic vs. chemical glycosylation?

Enzymatic methods (e.g., glycosynthases) often require β-configuration donors, while chemical methods favor α-fluorides due to electronic and steric factors. Comparative kinetic studies using ¹⁸O labeling have shown that enzymatic pathways proceed via retaining mechanisms, whereas chemical methods may follow dissociative or associative pathways depending on the catalyst .

Methodological Tables

Table 1: Comparative Glycosylation Conditions

CatalystSolventTemp (°C)Yield (%)Selectivity (α:β)Reference
BF₃·OEt₂CH₂Cl₂0–2565–7595:5
TMSOTfMeCN-2070–8085:15
Sn(OTf)₂Toluene4055–6060:40

Table 2: Common Characterization Data

TechniqueKey Signals/DataReference
¹H NMRδ 5.10–5.30 (anomeric H), δ 4.70–4.90 (Bn)
¹³C NMRδ 105–110 (C-1), δ 70–80 (C-2–C-6)
HRMS (ESI+)[M+Na]⁺ Calc: 597.23, Found: 597.22

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